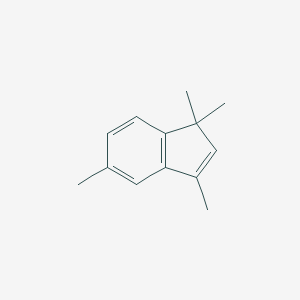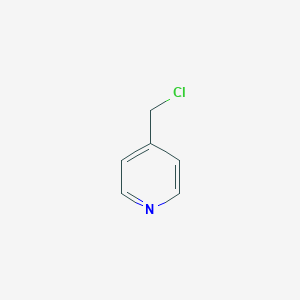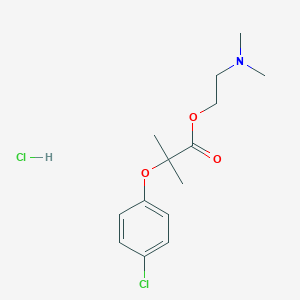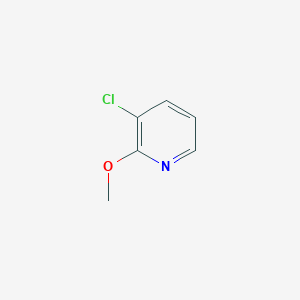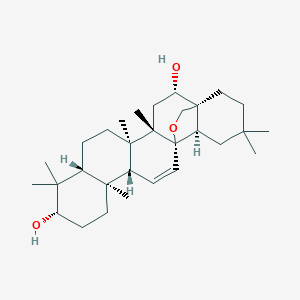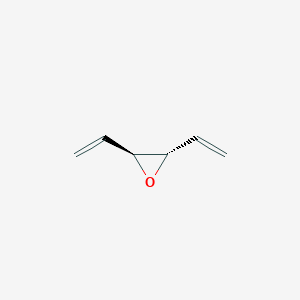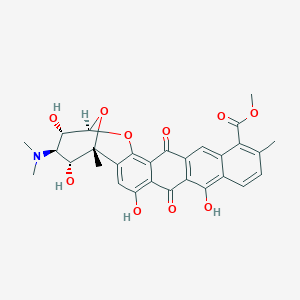
Nogalarene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nogalarene is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a bicyclic compound that contains a five-membered ring and a seven-membered ring. This compound is a versatile compound that has been used in various fields, including medicine, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of nogalarene is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of nogalarene for lab experiments include its relatively low cost, its ease of synthesis, and its versatility. This compound can be used in a wide range of experiments, including cell culture, animal studies, and material science. However, there are also some limitations to the use of this compound. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some applications.
Zukünftige Richtungen
There are many future directions for the study of nogalarene. One area of research is the development of this compound-based materials for organic electronics. This compound has been shown to have good electrical conductivity and could be used in the development of flexible electronic devices. Another area of research is the development of this compound-based drug delivery systems. This compound could be used as a carrier for drugs, allowing for targeted delivery to specific tissues or cells. Finally, this compound could be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
This compound is a versatile compound that has many potential applications in various fields, including medicine, pharmaceuticals, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its biological activity. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a material for organic electronics and as a drug delivery system. Future research on this compound could lead to the development of new materials, drugs, and therapies for a wide range of diseases and conditions.
Synthesemethoden
Nogalarene can be synthesized through a Diels-Alder reaction between 2,3-dimethoxy-1,3-butadiene and 1,4-naphthoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields a mixture of isomers, which can be separated by column chromatography. The yield of this compound is typically around 30-40%.
Wissenschaftliche Forschungsanwendungen
Nogalarene has been extensively studied for its biological activity. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a material for organic electronics. In the field of medicine, this compound has been investigated for its potential use as a drug delivery system.
Eigenschaften
CAS-Nummer |
11052-69-0 |
|---|---|
Molekularformel |
C29H27NO10 |
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
methyl (1R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,22,24-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,10,12,14,18-octaene-13-carboxylate |
InChI |
InChI=1S/C29H27NO10/c1-10-6-7-11-12(16(10)27(37)38-5)8-13-17(21(11)32)23(34)18-15(31)9-14-25(19(18)22(13)33)39-28-24(35)20(30(3)4)26(36)29(14,2)40-28/h6-9,20,24,26,28,31-32,35-36H,1-5H3/t20-,24-,26+,28+,29+/m0/s1 |
InChI-Schlüssel |
ZIOYGSZIUMVQSO-CWOXXLDKSA-N |
Isomerische SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@]5(O6)C)O)N(C)C)O)O)C(=O)OC |
SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
Kanonische SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




